molecular formula C16H18O B8740404 (4-Ethylphenyl)(2-methoxyphenyl)methane CAS No. 701936-37-0

(4-Ethylphenyl)(2-methoxyphenyl)methane

Cat. No.: B8740404
CAS No.: 701936-37-0
M. Wt: 226.31 g/mol
InChI Key: IPCCVHYUQSXEMO-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(2-methoxyphenyl)methane is a diarylmethane derivative featuring two distinct aryl substituents: a 4-ethylphenyl group (para-ethyl-substituted benzene) and a 2-methoxyphenyl group (ortho-methoxy-substituted benzene). Its synthesis likely involves coupling reactions between substituted benzyl halides or aldehydes, analogous to methods described for diaryl methanes in heterocyclic chemistry .

These attributes influence its physicochemical properties, reactivity, and applications.

Properties

CAS No.

701936-37-0

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-ethyl-4-[(2-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C16H18O/c1-3-13-8-10-14(11-9-13)12-15-6-4-5-7-16(15)17-2/h4-11H,3,12H2,1-2H3

InChI Key

IPCCVHYUQSXEMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylmethane Derivatives

Tetrakis(4-ethylphenyl)methane
  • Structure : Tetraaryl methane with four 4-ethylphenyl groups.
  • Key Findings : Used in MOFs due to its symmetry and ability to enhance porosity. The ethyl groups improve structural rigidity and thermal stability compared to smaller substituents .
  • Comparison : Unlike the target compound, which has mixed substituents, tetrakis(4-ethylphenyl)methane’s uniformity facilitates crystallinity and modular MOF design. The diarylmethane scaffold in the target compound offers flexibility for asymmetric functionalization.
Compound 14 (R1 = 2-naphthyl, R2 = 2-methoxyphenyl)
  • Structure : Diarylmethane with 2-naphthyl and 2-methoxyphenyl groups.
  • Key Findings : Synthesized in 84% yield via coupling reactions, highlighting the 2-methoxyphenyl group’s compatibility with sterically demanding partners like naphthyl .
  • However, the ethyl group in the target compound may offer better solubility in non-polar solvents.

Heterocyclic Derivatives

IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione)
  • Structure : Imidazolidin-2,4-dione core with 4-ethylphenyl and phenyl substituents.
  • Key Findings: Exhibits central nervous system (CNS) activity and antinociceptive properties, suggesting the 4-ethylphenyl group enhances bioavailability or receptor affinity .
  • Comparison : While the target compound lacks a heterocyclic core, the shared 4-ethylphenyl substituent underscores its role in modulating lipophilicity, a critical factor in blood-brain barrier penetration.

Piperazine Derivatives

HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
  • Structure: Piperazine derivative with 2-methoxyphenyl and phenoxy groups.
  • Key Findings : The 2-methoxyphenyl group contributes to cardiovascular activity, likely through receptor binding influenced by steric and electronic effects .
  • Comparison : The ortho-methoxy group’s electron-donating nature is consistent across compounds. However, in the target diarylmethane, this group may participate in chalcogen bonding (e.g., O⋯O interactions), as seen in λ³-iodanylidene malonates , whereas in HBK14, it modulates piperazine receptor interactions.

Data Table: Key Comparative Properties

Compound Name Structure Type Substituents Key Properties/Findings Reference
(4-Ethylphenyl)(2-methoxyphenyl)methane Diarylmethane 4-Ethylphenyl, 2-methoxyphenyl Intermediate for MOFs/pharmaceuticals; balanced lipophilicity
Tetrakis(4-ethylphenyl)methane Tetraaryl methane Four 4-Ethylphenyl MOF building block; high symmetry and rigidity
IM-3 Imidazolidin-2,4-dione 4-Ethylphenyl, phenyl CNS activity; ethyl enhances bioavailability
HBK14 Piperazine derivative 2-Methoxyphenyl, phenoxy Cardiovascular effects; methoxy aids receptor binding
Compound 15 (R2 = 4-ethylphenyl) Diarylmethane 4-Biphenyl, 4-ethylphenyl 78% synthesis yield; ethyl introduces steric effects

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